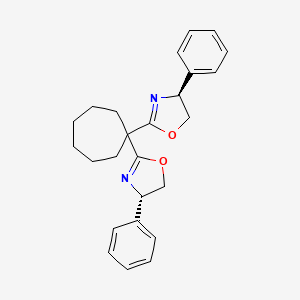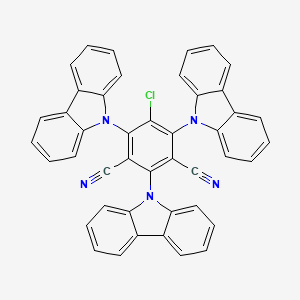
2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile
Overview
Description
“2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine” is a compound with the molecular formula C39H24N6 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for “2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine” is 1S/C39H24N6/c1-7-19-31-25 (13-1)26-14-2-8-20-32 (26)43 (31)37-40-38 (44-33-21-9-3-15-27 (33)28-16-4-10-22-34 (28)44)42-39 (41-37)45-35-23-11-5-17-29 (35)30-18-6-12-24-36 (30)45/h1-24H .Physical And Chemical Properties Analysis
The molecular weight of “2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine” is 576.6 g/mol . It has a topological polar surface area of 53.5 Ų .Scientific Research Applications
OLED and Photoluminescence Applications
- Thermally Activated Delayed Fluorescence (TADF) in OLEDs : Pentacarbazolyl-benzonitrile derivatives, including 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile, have been reported for their TADF properties. These molecules show high photoluminescence quantum yields (PLQYs) over 90% in solution, making them suitable for high-efficiency bluish-green OLEDs (Balijapalli et al., 2020).
Chemosensory and Biological Applications
- Antimicrobial Activities : Derivatives of 9H-carbazole have shown promising antimicrobial properties. Specific compounds synthesized using 9H-carbazole as a precursor demonstrated potential as antimicrobial agents (Salih, Salimon, & Yousif, 2016).
- Antifungal Agents : N-Substituted carbazole derivatives have exhibited significant antifungal effects against strains like Candida albicans and Aspergillus niger (Salih, 2008).
Electrochemical and Electroluminescence Applications
- Smart Windows : Triazine-based, star-shaped carbazole derivatives have been used in smart windows applications due to their superior optoelectronic and thermal properties, showing potential in electrochromic devices (Guzel et al., 2016).
- Copper Detection : Novel carbazole derivatives have been developed for the visual detection of Cu2+ in aqueous solutions, demonstrating potential for on-site detection of Cu2+ in pollution water and other applications (Liu et al., 2019).
Photophysical and Chemical Properties
- TADF Properties in Carbazolyl-Substituted Triazine Derivatives : A study on star-shaped triazine-carbazole derivatives revealed insights into their photophysical properties, showing strong charge transfer character and high triplet energy, important for OLED applications (Matulaitis et al., 2017).
- Bioinformatic Characterization for Brain Disorders : Schiff bases derived from carbazole derivatives were evaluated for their potential in treating neurodegenerative disorders, highlighting their applicability in medicinal chemistry (Avram et al., 2021).
Other Applications
- Photorefractive Applications : Carbazole-based monomers have shown potential in photorefractive applications, with significant two-beam coupling gain, indicating their utility in electro-optic applications (Huang et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile is the organic light-emitting diode (OLED) . This compound is used as a hole-transporting material (HTM) in OLEDs .
Mode of Action
This compound interacts with its target by facilitating the transport of holes (positive charges) in OLEDs . This is achieved through the conjugation of carbazole or triphenylamine derivatives .
Biochemical Pathways
The compound affects the electron-hole recombination process in the emissive layer of OLEDs . By transporting holes effectively, it helps to create a balanced charge in the device, which is crucial for the efficient emission of light .
Pharmacokinetics
The compound has high glass transition temperatures between 148 and 165 °C , indicating its stability under operating conditions.
Result of Action
The introduction of this compound into OLEDs results in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to devices without this compound . This leads to improved overall efficiency and durability of the OLEDs .
Action Environment
The action of this compound is influenced by environmental factors such as temperature due to its thermal stability . Furthermore, the performance of the OLED can be affected by the presence of moisture or oxygen, necessitating the use of encapsulation technologies to protect the device .
properties
IUPAC Name |
2,4,6-tri(carbazol-9-yl)-5-chlorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H24ClN5/c45-41-43(49-37-21-9-3-15-29(37)30-16-4-10-22-38(30)49)33(25-46)42(48-35-19-7-1-13-27(35)28-14-2-8-20-36(28)48)34(26-47)44(41)50-39-23-11-5-17-31(39)32-18-6-12-24-40(32)50/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETFKBFYWGEUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)N5C6=CC=CC=C6C7=CC=CC=C75)Cl)N8C9=CC=CC=C9C1=CC=CC=C18)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




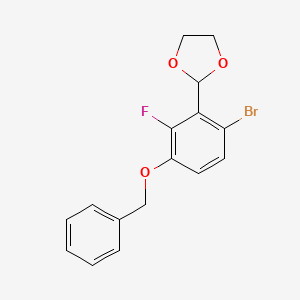
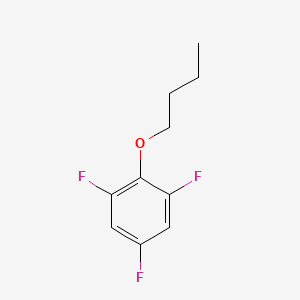
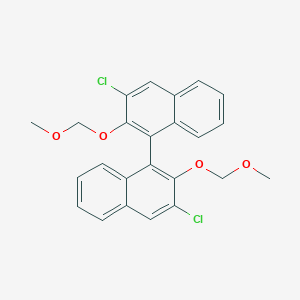
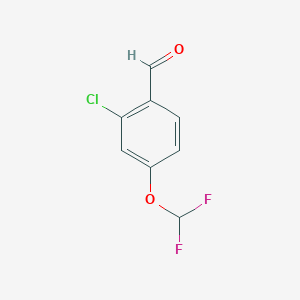

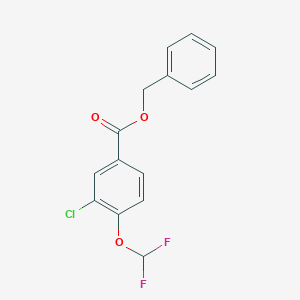

![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)

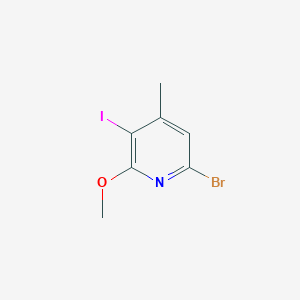
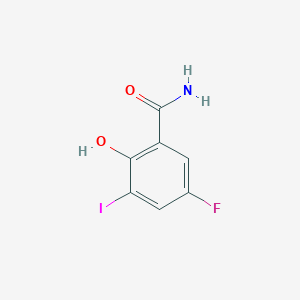
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
